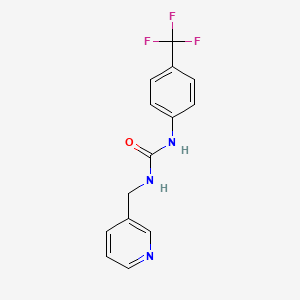

1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a 3-pyridylmethyl group attached to one urea nitrogen and a 4-(trifluoromethyl)phenyl group on the other. This compound is of interest in medicinal chemistry due to the pharmacological relevance of urea derivatives in targeting kinases, GPCRs, and other enzymes .

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O/c15-14(16,17)11-3-5-12(6-4-11)20-13(21)19-9-10-2-1-7-18-8-10/h1-8H,9H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBVGGSSKOKYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the reaction of 3-pyridylmethylamine with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethyl group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or altering the conformation of target molecules, thereby influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Key Observations :

- Electron-Withdrawing Groups : The CF₃ group in the target compound and analogues (e.g., 11d, 83) enhances lipophilicity and metabolic stability but may reduce solubility.

- Heterocyclic Moieties : Thiazole (11d, 1g) and pyridine (7n) improve binding affinity via π-π interactions or hydrogen bonding.

- Solubility Modifiers : Hydroxyl (A5) and methoxy (7n) groups increase aqueous solubility compared to the target compound.

Anticancer Activity

- Compound 83 () showed significant inhibition of MCF-7 breast cancer cells, attributed to the 3-CF₃-phenyl group’s electron-withdrawing effects enhancing target binding .

Kinase and Receptor Modulation

- Compound 7n () features a pyridinyl-methoxy group, which may enhance allosteric modulation of cannabinoid receptors due to its extended hydrophobic chain .

- The target compound’s pyridylmethyl group could mimic adenine in ATP-binding pockets of kinases, a hypothesis supported by urea derivatives in and .

Critical Analysis of Contradictions and Limitations

- Activity vs. Solubility : While CF₃ and chloro groups enhance potency (e.g., 83, 7n), they may compromise solubility, necessitating formulation optimization .

- Lack of Direct Data : The target compound’s biological data are inferred from structural analogues; empirical studies are needed to confirm its pharmacological profile.

Biological Activity

1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea, with the CAS number 54528-11-9, is a synthetic organic compound notable for its structural features, including a pyridylmethyl group and a trifluoromethylphenyl group attached to a urea moiety. This compound has garnered interest in various fields, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

- Molecular Formula : C14H12F3N3O

- Molecular Weight : 303.26 g/mol

- IUPAC Name : 1-(pyridin-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]urea

Synthesis

The synthesis typically involves the reaction of 3-pyridylmethylamine with 4-(trifluoromethyl)phenyl isocyanate in inert solvents like dichloromethane or tetrahydrofuran at room temperature. Purification methods include recrystallization and chromatography.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism of action likely involves the modulation of specific molecular targets associated with cancer cell proliferation and survival. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various pathways, including the inhibition of key signaling proteins involved in cell cycle regulation .

The biological activity of 1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with enzymes critical for cellular processes, altering their activity.

- Receptor Modulation : It may bind to specific receptors, influencing downstream signaling pathways that regulate cell growth and survival.

- Oxidative Stress Response : Similar compounds have been shown to modulate oxidative stress pathways, potentially providing protective effects against cellular damage.

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparative analysis with structurally similar compounds can be insightful:

Research Studies

- Anticancer Properties : A study evaluating various urea derivatives found that certain analogs exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the urea structure can enhance biological activity .

- Antimicrobial Efficacy : In vitro tests demonstrated that related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential for further development as antimicrobial agents .

Q & A

Basic: What are the standard synthetic routes for 1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea?

Methodological Answer:

The synthesis typically involves coupling an isocyanate with a substituted amine. For example:

React 3-(aminomethyl)pyridine with 4-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane or tetrahydrofuran under nitrogen.

Optimize reaction temperature (0–25°C) and stoichiometry (1:1 molar ratio) to minimize side products.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .

Key Considerations:

- Use scavengers (e.g., molecular sieves) to trap moisture, as isocyanates are moisture-sensitive.

- Monitor reaction progress via TLC or LC-MS to detect intermediate urea formation.

Advanced: How can computational methods guide target identification for this urea derivative?

Methodological Answer:

Perform molecular docking against kinase databases (e.g., Protein Data Bank) to predict binding affinity for targets like EGFR or VEGFR2, leveraging the trifluoromethyl group’s hydrophobicity .

Use molecular dynamics simulations to assess stability of the urea moiety in ATP-binding pockets.

Validate predictions with in vitro kinase inhibition assays (IC50 measurements) and compare with structural analogs (e.g., pyrimidinyl biphenylureas) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.